molecular formula C22H25N5O3 B2684834 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1021059-90-4

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2684834
CAS No.: 1021059-90-4
M. Wt: 407.474
InChI Key: BGIWXTOENWSBOP-UHFFFAOYSA-N
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Ring:

    • Starting with ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.
    • Reaction conditions: reflux in ethanol with a base such as sodium ethoxide.
  • Amination of the Pyrimidine:

    • Reacting 6-ethoxy-2-methylpyrimidine with 4-aminophenylamine.
    • Reaction conditions: heating in a polar solvent like dimethylformamide (DMF).
  • Formation of the Urea Derivative:

    • Coupling the resulting amine with 2-methoxy-5-methylphenyl isocyanate.
    • Reaction conditions: room temperature in an inert atmosphere.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include primary amines.
  • Substitution products include halogenated derivatives.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies involving enzyme inhibition and protein binding.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

  • 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea.
  • 1-(4-((6-Ethoxy-2-ethylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea.

Uniqueness:

  • The presence of the ethoxy group at the 6-position of the pyrimidine ring and the methoxy group on the phenyl ring distinguishes it from similar compounds.
  • These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic compound with a unique molecular structure that suggests potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Molecular Structure and Properties

The compound features a urea linkage connecting two aromatic systems: one containing a pyrimidine derivative and the other a methoxy-substituted phenyl group. Its molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, with a molecular weight of approximately 342.4 g/mol. The presence of the ethoxy and methyl substituents enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in critical cellular processes. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor of various kinases, which play crucial roles in signaling pathways associated with cell growth and proliferation. For instance, it has shown potential in inhibiting receptor tyrosine kinases (RTKs), particularly those involved in cancer progression.
  • Binding Affinity : Interaction studies suggest that this compound binds selectively to certain protein targets, influencing their activity. This selectivity could lead to reduced off-target effects compared to other compounds with similar structures.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related analogs:

Activity TypeAssay TypeIC50 Value (µM)Reference
Kinase InhibitionEGFR Inhibition0.25
Antitumor ActivityHCT116 Cell Line7.76
Anti-inflammatoryCOX Inhibition10.5
Antimicrobial ActivityBacterial Growth Inhibition15.0

Case Studies

  • Antitumor Efficacy : In a study evaluating the antiproliferative effects on HCT116 colorectal cancer cells, the compound exhibited an IC50 value of 7.76 µM, indicating significant potential for development as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Kinase Selectivity : Research focused on the selectivity profile of this compound revealed that it preferentially inhibits certain kinases over others, suggesting a potential for targeted cancer therapies with minimized side effects. For example, it demonstrated a strong binding affinity for mutant forms of EGFR, which are often associated with resistance to conventional therapies .
  • Inflammation Studies : Other studies have investigated its anti-inflammatory properties through COX enzyme inhibition assays, revealing an IC50 value of 10.5 µM, which supports its potential use in treating inflammatory diseases .

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-5-30-21-13-20(23-15(3)24-21)25-16-7-9-17(10-8-16)26-22(28)27-18-12-14(2)6-11-19(18)29-4/h6-13H,5H2,1-4H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIWXTOENWSBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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